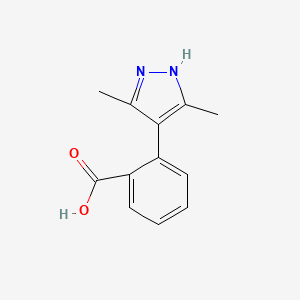

2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

CAS No.: 321309-43-7

Cat. No.: VC2182915

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 321309-43-7 |

|---|---|

| Molecular Formula | C12H12N2O2 |

| Molecular Weight | 216.24 g/mol |

| IUPAC Name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid |

| Standard InChI | InChI=1S/C12H12N2O2/c1-7-11(8(2)14-13-7)9-5-3-4-6-10(9)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) |

| Standard InChI Key | JNHKHFADRGJMJS-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1)C)C2=CC=CC=C2C(=O)O |

| Canonical SMILES | CC1=C(C(=NN1)C)C2=CC=CC=C2C(=O)O |

Introduction

2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid is an organic compound characterized by its unique structural features, which include a pyrazole ring substituted with methyl groups and a benzoic acid moiety. This compound is of interest in various fields, including medicinal chemistry and material science, due to its potential biological activities and chemical properties.

Synthesis and Preparation

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid typically involves the reaction of appropriate precursors, such as pyrazole derivatives and benzoic acid derivatives. The specific method may vary depending on the desired yield and purity. Industrial production often employs optimized conditions to enhance efficiency.

Structural Similarities and Comparisons

This compound shares structural similarities with other pyrazole derivatives, such as methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate, which also features a pyrazole ring and a benzoate moiety. The unique combination of these structural elements contributes to distinct biological activities and reactivity.

Comparison Table

| Compound Name | CAS Number | Molecular Formula | Biological Activity |

|---|---|---|---|

| 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid | 321309-43-7 | C12H12N2O2 | Potential pharmacological effects |

| Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate | 321166-44-3 | C13H16N4O2 | Antimicrobial |

| 1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)methyl)phenyl)methanamine | CDS012962 | C13H17N3 | Anticancer |

| Methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl... | 1007280-04-7 | C15H18N4O2 | Anti-inflammatory |

Research Findings and Future Directions

Research on 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is ongoing, with a focus on its potential applications in medicinal chemistry. The compound's unique structure suggests it could serve as a valuable intermediate in the synthesis of more complex molecules with enhanced biological activities. Further studies are needed to fully explore its pharmacological effects and potential therapeutic uses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume